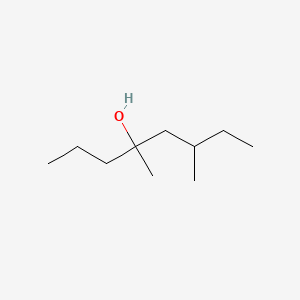
4,6-Dimethyl-4-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-4-octanol is an organic compound belonging to the class of alcohols. It has the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two methyl groups at the 4th and 6th positions. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 4,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4,6-dimethyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-4-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, H2 with Pd/C.
Substitution: SOCl2, PBr3, pyridine.
Major Products Formed:
Oxidation: 4,6-dimethyl-4-octanone.
Reduction: 4,6-dimethyloctane.
Substitution: 4,6-dimethyl-4-octyl halides.
Scientific Research Applications
4,6-Dimethyl-4-octanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group in this compound can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways Involved: The compound can participate in metabolic pathways involving alcohol dehydrogenases and oxidases, leading to its conversion into other metabolites.
Comparison with Similar Compounds
4,6-Dimethyl-4-octanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of methyl groups at the 4th and 6th positions in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from its positional isomers and other alcohols with similar carbon chain lengths .
Properties
CAS No. |
56065-43-1 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4,6-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-10(4,11)8-9(3)6-2/h9,11H,5-8H2,1-4H3 |
InChI Key |
QJVDAQVYZBSYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















